(1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate
Description
(1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate (CAS: 914202-87-2) is a pyrrolidine-derived compound with a methoxypropyl substituent and an oxalate counterion. Its molecular formula is C₉H₂₀N₂O·C₂H₂O₄, yielding a molecular weight of 262.30 g/mol (free base: 172.27 g/mol). Key physical properties include a predicted boiling point of 252.6±15.0 °C and a density of 0.949±0.06 g/cm³ . The compound’s structure combines a pyrrolidine ring with a methoxypropyl side chain, which may influence solubility, bioavailability, and receptor-binding affinity.
Properties
Molecular Formula |
C11H22N2O5 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
[1-(3-methoxypropyl)pyrrolidin-3-yl]methanamine;oxalic acid |
InChI |
InChI=1S/C9H20N2O.C2H2O4/c1-12-6-2-4-11-5-3-9(7-10)8-11;3-1(4)2(5)6/h9H,2-8,10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
FECXCDDXKCCABY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CCC(C1)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate typically involves the reaction of pyrrolidine derivatives with methoxypropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with methanamine to form the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, nucleophiles; reactions are often conducted in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of various biological macromolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro Ring Systems
7-Oxa-2-azaspiro[4.5]decane oxalate (2:1) (CAS: 1630906-43-2)
- Similarity Score : 0.90 .
- Key Differences: Replaces the pyrrolidine ring with a spiro[4.5]decane system containing an oxygen atom.
8-Oxa-2-azaspiro[4.5]decane oxalate (2:1) (CAS: 1651840-84-4)
Pyrrolidine Derivatives with Varied Substituents
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate (CAS: 1177297-90-3)
- Molecular Weight : 300.74 g/mol.
- Key Differences: Substitutes the methoxypropyl group with a 2-chlorophenyl ring. The aromatic chlorophenyl group introduces steric bulk and electron-withdrawing effects, likely modifying receptor selectivity (e.g., 5-HT4 or adenosine receptors) .
[1-(3-Aminopropyl)pyrrolidin-2-yl]-methanol (CAS: 25680-57-3)
- Key Differences: Replaces the methoxypropyl group with an aminopropyl chain and adds a hydroxyl group.
Heterocyclic Compounds with Piperidine/Oxadiazole Moieties
1-Isopropyl-3-{5-[1-(3-Methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole Oxalate
- Key Differences: Incorporates a piperidine ring and oxadiazole heterocycle. The oxadiazole group enhances metabolic stability, while the piperidine ring may improve 5-HT4 receptor binding, as noted in Alzheimer’s disease research .
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility vs.
- Substituent Effects : The methoxypropyl group balances lipophilicity and solubility, whereas chlorophenyl or oxadiazole groups introduce steric or electronic modifications that alter biological activity .
- Synthetic Feasibility : Carbodiimide-mediated coupling (as in ) may apply to synthesizing analogues, though substituent choice impacts yield and purity .
Biological Activity
(1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate is a compound with potential therapeutic applications, particularly in the field of pharmacology. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name: 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine oxalate
- Molecular Formula: C11H22N2O5
- Molecular Weight: 262.30278 g/mol
- CAS Number: [Not specified]
Pharmacological Profile
The pharmacological profile of this compound suggests it may interact with various biological targets, which can be summarized as follows:
| Property | Details |
|---|---|
| Solubility | Soluble in water and organic solvents |
| Stability | Stable under standard laboratory conditions |
| Bioavailability | Potentially high based on structure |
Research indicates that the compound may exert its effects through several mechanisms:
- Receptor Modulation: It may act as an agonist for certain G protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling pathways.
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
-
Cell Viability Assays:
- The compound was tested on various cell lines, showing a dose-dependent increase in cell viability at low concentrations while exhibiting cytotoxic effects at higher doses.
-
Neuroprotective Effects:
- Studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially through antioxidant mechanisms.
In Vivo Studies
In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
-
Animal Models:
- In rodent models, administration of the compound resulted in significant improvements in behavioral assays related to anxiety and depression, suggesting potential applications in mental health disorders.
-
Toxicology Assessments:
- Toxicological evaluations showed that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Case Study 1: Neuroprotective Applications
A recent study explored the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that treatment with the compound led to:
- Reduced levels of inflammatory markers.
- Preservation of neuronal integrity as assessed by histological analysis.
Case Study 2: Antidepressant-like Effects
Another investigation focused on the antidepressant-like effects of the compound in stressed mice. Key findings included:
- Significant reduction in immobility time in forced swim tests.
- Increased levels of serotonin and norepinephrine in brain tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
